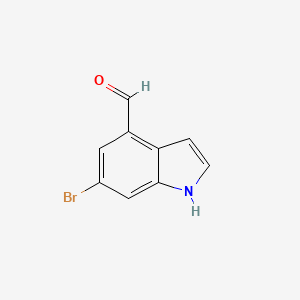

6-bromo-1H-indole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

107650-25-9 |

|---|---|

Molecular Formula |

C9H6BrNO |

Molecular Weight |

224.05 g/mol |

IUPAC Name |

6-bromo-1H-indole-4-carbaldehyde |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-6(5-12)8-1-2-11-9(8)4-7/h1-5,11H |

InChI Key |

BNHWRSFJCSPZKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C=O)Br |

Origin of Product |

United States |

Significance of the Indole Scaffold in Contemporary Organic Chemistry and Research Disciplines

The indole (B1671886) scaffold, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. medchemexpress.comacs.org Its prevalence in nature and its versatile chemical properties have established it as a "privileged scaffold" in medicinal chemistry and materials science. medchemexpress.comchemimpex.com This designation stems from its ability to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

In the realm of drug discovery, the indole nucleus is a core component of numerous pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents. researchgate.net For instance, the anti-inflammatory drug Indomethacin and the vinca alkaloids, used in cancer chemotherapy, feature the indole motif. researchgate.net Its structural resemblance to the amino acid tryptophan means it is also found in key biomolecules like the neurotransmitter serotonin and the hormone melatonin, making it a focal point for neurological research. medchemexpress.com The development of efficient synthetic methods to access functionally diverse indole derivatives remains an active and vital area of contemporary organic chemistry. chemicalbook.com

Overview of Halogenated Indole Derivatives As Key Synthons and Probes

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the indole (B1671886) scaffold profoundly influences its physicochemical and biological properties. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. google.comgoogle.com Halogenated indoles, particularly bromoindoles, are frequently found in marine natural products and often exhibit significant biological activity. google.comnih.gov

From a synthetic perspective, halogenated indoles serve as exceptionally versatile intermediates, or synthons. The carbon-halogen bond acts as a synthetic handle for a wide array of chemical transformations. Most notably, the bromine atom in bromoindoles is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov This capability allows for the straightforward introduction of carbon-based substituents (alkyl, aryl, alkynyl groups), enabling the construction of complex molecular architectures from a simple halogenated precursor. orgsyn.org This strategic utility makes halogenated indoles indispensable building blocks in the synthesis of targeted libraries for drug discovery and for the creation of functional organic materials. chemimpex.com

Historical Context and Evolution of Research on Indole 4 Carbaldehyde Architectures

Historically, the functionalization of the indole (B1671886) ring has predominantly focused on the C3 and C2 positions of the pyrrole (B145914) ring, which are more electronically activated for electrophilic substitution. Classic formylation methods like the Vilsmeier-Haack and Reimer-Tiemann reactions typically yield indole-3-carbaldehyde. acs.orgbldpharm.com Consequently, the synthesis of indoles substituted on the benzene (B151609) ring, such as at the C4 position, presented a greater synthetic challenge and received less attention in early research.

The development of modern synthetic methodologies, including directed ortho-metalation and transition-metal-catalyzed C-H activation, has provided more reliable pathways to C4-functionalized indoles. Research into indole-4-carbaldehyde and its derivatives has been driven by their utility as synthetic intermediates. The aldehyde group at the C4 position can be readily converted into a wide range of other functional groups, providing access to a class of indole derivatives that were previously difficult to obtain. Studies have shown that compounds derived from indole-4-carbaldehyde possess interesting biological activities, including anti-inflammatory and anti-adipogenic properties, underscoring the importance of exploring this less common substitution pattern. nih.gov

Research Trajectories for 6 Bromo 1h Indole 4 Carbaldehyde: Bridging Synthesis, Reactivity, and Applications

Strategic Approaches to the Indole Core Functionalization at Positions 4 and 6

The synthesis of this compound necessitates precise control over the regioselectivity of two key electrophilic substitution reactions on the indole nucleus: bromination and formylation. The inherent reactivity of the indole ring, particularly at the C3 position, presents a significant challenge that chemists have addressed through various strategic approaches.

Regioselective Bromination Techniques for Indole Systems (e.g., C–H halogenation)

Direct bromination of the indole ring typically occurs at the electron-rich C3 position. To achieve bromination at the C6 position of the benzene ring portion, the more reactive pyrrole (B145914) ring must be deactivated. This can be accomplished by introducing an electron-withdrawing group at the C3 position. For instance, the treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid leads to the regioselective formation of methyl 5,6-dibromoindole-3-carboxylate nih.gov. While this method yields a dibrominated product, it highlights the principle of using a C3-substituent to direct halogenation to the benzene portion of the indole.

A more direct approach to C6 bromination involves the use of a suitable precursor that already contains the desired bromine substituent or a group that can be readily converted to a bromine atom. Alternatively, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of indoles nih.gov. These methods can provide access to specific isomers that are difficult to obtain through classical electrophilic substitution.

Formylation Strategies for Indole-4-carbaldehyde Derivatives (e.g., Vilsmeier-Haack reaction)

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. chemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) chemistrysteps.comwikipedia.org. The resulting electrophilic iminium salt, often called the Vilsmeier reagent, attacks the electron-rich position of the indole ring.

For the synthesis of indole-4-carbaldehyde derivatives, the Vilsmeier-Haack reaction can be applied to an appropriately substituted indole precursor. The reaction generally proceeds by attacking the most electron-rich position. In the case of an unsubstituted indole, this is the C3 position. Therefore, to achieve formylation at C4, the C3 position is often blocked, or the reaction conditions are carefully controlled to favor C4 substitution. The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is subsequently hydrolyzed during workup to yield the desired aldehyde. chemistrysteps.comwikipedia.org The versatility of the Vilsmeier-Haack reaction allows for the formylation of a wide range of substituted indoles, making it a key strategy in the synthesis of compounds like this compound. rsc.org

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound is typically achieved through a multi-step sequence, starting from readily available precursors. These pathways are designed to introduce the required functionalities in a controlled and efficient manner.

Exploration of Precursor Molecule Transformations (e.g., from methyl 2-methyl-3-nitrobenzoate)

A common strategy for constructing the indole-4-carbaldehyde core involves the synthesis of a substituted benzene derivative that can be cyclized to form the indole ring. One such precursor is methyl 2-methyl-3-nitrobenzoate. A detailed synthetic procedure starting from this compound to form methyl indole-4-carboxylate has been reported, which can be adapted for the synthesis of the bromo-substituted analogue orgsyn.org.

The key steps in this transformation involve:

Benzylic Bromination: The methyl group of methyl 2-methyl-3-nitrobenzoate is brominated to yield methyl 2-(bromomethyl)-3-nitrobenzoate orgsyn.org.

Wittig Reaction: The resulting benzyl (B1604629) bromide is converted to a phosphonium (B103445) salt and then subjected to a Wittig reaction to introduce a vinyl group, forming methyl 2-ethenyl-3-nitrobenzoate orgsyn.org.

Reductive Cyclization: The nitro group is then reduced, which simultaneously triggers the cyclization of the vinyl group to form the indole ring, yielding methyl indole-4-carboxylate orgsyn.org.

To synthesize this compound, a brominated analogue of the starting material, such as a bromo-substituted 2-methyl-3-nitrobenzoate, would be used. Following the formation of the 6-bromoindole-4-carboxylate, the ester group would then need to be converted to the desired carbaldehyde.

Optimized Reaction Sequences for Enhanced Yield and Purity

A potential optimized pathway to this compound could involve the following sequence:

Synthesis of 6-bromoindole: Preparation of the 6-bromoindole core using an established and optimized method nih.gov.

Protection of the Indole Nitrogen: To control the regioselectivity of the subsequent formylation step, the indole nitrogen can be protected with a suitable protecting group.

Vilsmeier-Haack Formylation: The protected 6-bromoindole is then subjected to the Vilsmeier-Haack reaction to introduce the formyl group at the C4 position.

Deprotection: Removal of the protecting group from the indole nitrogen to yield the final product, this compound.

The table below outlines a hypothetical reaction sequence with potential reagents and conditions that could be optimized for the synthesis.

| Step | Transformation | Reagents and Conditions | Potential for Optimization |

| 1 | Synthesis of 6-bromoindole | Diazotization of p-toluidine, Sandmeyer-type bromination, followed by cyclization. | Catalyst choice, reaction temperature, and purification methods. |

| 2 | N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DMAP, in an aprotic solvent. | Choice of protecting group and reaction conditions for selective protection. |

| 3 | Vilsmeier-Haack Formylation | POCl₃, DMF, followed by aqueous workup. | Stoichiometry of reagents, reaction temperature, and duration to favor C4 formylation. |

| 4 | N-Deprotection | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for Boc group removal. | Acid concentration and reaction time to ensure complete deprotection without side reactions. |

This systematic approach, with careful optimization at each stage, is key to achieving high yields and purity of the target molecule.

Green Chemistry Principles and Sustainable Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. The synthesis of indole derivatives, including this compound, can benefit significantly from the application of these principles researchgate.netnih.gov.

Key areas for implementing green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids nih.govbeilstein-journals.org. For instance, the synthesis of bis(indolyl)methanes, which involves the reaction of indoles with aldehydes, has been successfully carried out in water beilstein-journals.org.

Catalysis: Employing catalytic methods, including biocatalysis, photocatalysis, and nanocatalysis, can reduce the need for stoichiometric reagents and minimize waste researchgate.netbeilstein-journals.org. For example, the use of reusable solid acid catalysts or metal-organic frameworks can replace traditional corrosive acids in Friedel-Crafts type reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are particularly effective in this regard, as they can construct complex molecules in a single step with high atom economy beilstein-journals.org.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods rsc.org.

While specific green synthetic routes for this compound are not extensively documented, the principles outlined above provide a clear framework for developing more sustainable manufacturing processes for this important chemical intermediate and its analogues. The development of biocatalytic methods for the halogenation and oxidation of indoles also holds promise for future green syntheses researchgate.net.

Development of Environmentally Benign Reaction Conditions (e.g., aqueous media, solvent-free methods)

The push towards green chemistry has led to the development of synthetic routes that minimize or eliminate the use of hazardous organic solvents. organic-chemistry.orggoogle.com These methods not only reduce environmental impact but can also simplify product purification.

Solvent-free, or neat, reaction conditions represent a significant advancement in environmentally friendly synthesis. nih.gov For instance, the solid-state reaction between anilines and phenacyl bromides, facilitated by microwave irradiation, provides a mild and green method for synthesizing 2-arylindoles without the need for organic solvents or toxic metal catalysts. organic-chemistry.org This approach offers improved yields and shorter reaction times compared to traditional methods. organic-chemistry.org Another example is the solvent-free addition of indole to various aldehydes at 100°C, which can unexpectedly yield novel 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles. nih.gov Similarly, a copper-catalyzed, solvent-free reaction of pyridine, acetophenone, and nitroolefin has been developed for the synthesis of indolizines, highlighting the environmental friendliness of such protocols. nih.gov

The use of water as a reaction solvent is another cornerstone of green synthesis. google.com Research has demonstrated that reactions can be effectively carried out in aqueous systems, sometimes employing specific catalysts like bissulfonic acid type acidic ionic liquids to facilitate the transformation of substrates like aldehydes or ketones with aromatic hydrazines into indole compounds. google.com Furthermore, water-based micellar catalysis is emerging as a sustainable future for palladium-coupling reactions, aiming to mimic biochemical processes that occur in aqueous environments. youtube.com

Below is a table summarizing various environmentally benign approaches for indole synthesis.

Table 1: Environmentally Benign Synthesis Methods for Indole Derivatives| Method Type | Key Features | Reactants Example | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Solvent-Free | Microwave-assisted solid-state reaction. | Anilines and phenacyl bromides | Sodium bicarbonate, Microwave (540 W) | organic-chemistry.org |

| Solvent-Free | Thermal addition under neat conditions. | Indole and various aldehydes | 100 °C | nih.gov |

| Solvent-Free | Copper-catalyzed multicomponent reaction. | Pyridine, acetophenone, nitroolefin | CuBr, (NH₄)₂S₂O₈, 130 °C | nih.gov |

| Aqueous Media | Ionic liquid-catalyzed reaction in water. | Aldehyde/ketone and aromatic hydrazine | Bissulfonic acid acidic ionic liquid, 20-100 °C | google.com |

| Aqueous Media | Metal-free sulfenylation. | o-hydroxyaryl N,N-dimethyl enaminone and aryl thiol | Aqueous HBr-DMSO system, 100 °C | researchgate.net |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comnih.gov An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.comnih.gov

Synthetic strategies for indole derivatives are increasingly designed to maximize atom economy. For example, a Lewis acid-catalyzed synthesis of C2-alkyl substituted indole derivatives from o-amido alkynols achieves 100% atom economy through a migratory cycloisomerization, where all atoms from the starting material are incorporated into the product. acs.org Similarly, palladium-catalyzed cyclization of N-aryl imines offers an atom-economic route to indoles via the oxidative linkage of two C-H bonds, using readily available anilines and ketones. organic-chemistry.org

Waste minimization is directly linked to atom economy and the use of catalytic rather than stoichiometric reagents. The use of recoverable catalysts and the avoidance of high molecular weight byproducts are key strategies. nih.gov For instance, mechanochemical synthesis under ball milling conditions can proceed without any solvent and sometimes without a metal catalyst, with water being the only waste product, thereby significantly reducing the environmental factor (E-factor). acs.org

Table 2: Examples of Atom-Economical Syntheses for Indole Derivatives

| Reaction Type | Catalyst | Key Feature | Atom Economy | Reference |

|---|---|---|---|---|

| Migratory Cycloisomerization | Zn(OTf)₂ (Lewis Acid) | Intramolecular carbonyl group migration. | 100% | acs.org |

| Diels-Alder Cycloaddition | None (Thermal) | Pericyclic reaction incorporates all atoms. | 100% | nih.gov |

| Palladium-Catalyzed Cyclization | Palladium | Oxidative linkage of two C-H bonds. | High | organic-chemistry.org |

| Electrochemical Synthesis | None (uses electrons) | Avoids stoichiometric chemical reagents. | High | rsc.org |

| Photocatalytic Cycloaddition | Thioxanthone | Dearomatizing intramolecular reaction. | High | acs.org |

Catalytic Systems in the Preparation of this compound and Related Compounds

Catalysis is pivotal in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems, including metal-free and metal-based approaches, have been developed for the synthesis and functionalization of halogenated indoles.

Transition Metal-Free Approaches to Halogenated Indoles

While transition metals are powerful catalysts, their cost, toxicity, and the need for removal from the final product have driven the development of metal-free alternatives. These methods often rely on organocatalysis, photocatalysis, or unique reagent-promoted reactions.

A notable example is the synthesis of 2-substituted benzo[cd]indoles from 1-halo-8-lithionaphthalenes and nitriles, which proceeds effectively without a transition metal. uni-regensburg.denih.gov This reaction is facilitated by the proximity of the reactive centers in the starting material. uni-regensburg.de Metal-free C–H borylation of indoles has also been achieved using electrophilic borylating agents, with the reaction proceeding via a Frustrated Lewis Pair (FLP)-type mechanism. acs.org Furthermore, sulfenylated indoles can be synthesized using a simple aqueous HBr-DMSO system, which promotes the reaction without any metal catalyst. researchgate.net

Visible-light-mediated photocatalysis using metal-free organic dyes, such as thioxanthone, has been employed for intramolecular cycloadditions of indoles, offering an environmentally benign pathway to complex, semi-saturated polycycles. acs.org

Electrochemical Methods in Indole Derivatization

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, using electricity to drive redox reactions. rsc.org This technique avoids the need for chemical oxidants or reductants, often proceeds under mild conditions, and allows for precise control over reaction potential. rsc.orgacs.org

Several electrochemical methods have been developed for the synthesis and functionalization of indoles. For example, an efficient method for creating 3-substituted indoles involves the electrochemically induced condensation of an indole, an aldehyde, and malononitrile (B47326) using simple graphite (B72142) and iron electrodes. researchgate.net Direct electrochemical sulfonylation of indoles with inorganic sulfites and alcohols has also been demonstrated, providing a green route to indoyl sulfonate esters. acs.org This process occurs in an undivided electrolysis cell under mild conditions. acs.org

The construction of the indole nucleus itself from non-indole substrates can be achieved electrochemically. rsc.orgresearchgate.net These methods include the intramolecular annulation of aniline (B41778) derivatives with tethered alkynes or alkenes, offering a sustainable alternative to classical named reactions that often require harsh conditions. rsc.org

Table 3: Overview of Electrochemical Methods in Indole Chemistry

| Reaction Type | Substrates | Electrode System | Key Features | Reference |

|---|---|---|---|---|

| C3-Substitution | Indole, aldehyde, malononitrile | Graphite (anode), Iron (cathode) | Environmentally friendly, open-air setup | researchgate.net |

| C-H Sulfonylation | Indoles, inorganic sulfites, alcohols | Not specified (undivided cell) | Uses cost-effective SO₂ source, mild conditions | acs.org |

| Iodoamination | Indole derivatives, unactivated amines | Not specified | Environmentally friendly, late-stage functionalization | acs.org |

| Indole Synthesis | 2-Vinylanilines | Not specified (Iodine-mediated) | Dehydrogenative annulation | rsc.org |

| Indole Synthesis | Arylamines with tethered alkynes | Not specified (Ferrocene catalyst) | Noble-metal-free, compatible with free alcohols | rsc.org |

Metal-Catalyzed Coupling Reactions in Indole Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable for the functionalization of aromatic heterocycles, including bromoindoles. rsc.orgresearchgate.net Palladium-catalyzed reactions, in particular, are widely used to form new carbon-carbon and carbon-heteroatom bonds at specific positions on the indole ring. researchgate.netlibretexts.org

For a substrate like 6-bromo-1H-indole, the bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Hiyama (using organosilanes), and Sonogashira (using terminal alkynes) couplings. researchgate.netlibretexts.org These reactions allow for the introduction of a wide range of aryl, vinyl, or alkynyl groups at the C6 position. The general mechanism for these couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov

The development of advanced ligands and reaction conditions has made these couplings more efficient and applicable to a broader range of substrates, including complex pharmaceutical intermediates. nih.gov For instance, palladium catalysis on bromo-naphthalene scaffolds has been used to generate diverse libraries of compounds for structure-activity relationship studies, a strategy directly applicable to bromoindoles. nih.gov While palladium is the most common catalyst, other transition metals like copper, nickel, and rhodium are also employed in indole functionalization. researchgate.netscispace.com

Table 4: Common Metal-Catalyzed Cross-Coupling Reactions for Bromoindole Functionalization

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoborane (e.g., R-B(OH)₂) | Pd(0) complex + Base | C-C (Aryl, Vinyl) | libretexts.org |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(0) complex | C-C (Aryl, Vinyl, Alkynyl) | libretexts.org |

| Hiyama | Organosilane (e.g., R-Si(OR')₃) | Pd(0) complex + Activator (e.g., F⁻) | C-C (Aryl, Vinyl) | libretexts.orgnih.gov |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex + Cu(I) salt + Base | C-C (Alkynyl) | researchgate.net |

| Heck | Alkene | Pd(0) complex + Base | C-C (Vinyl) | researchgate.net |

Elucidation of Reaction Mechanisms at the Carbaldehyde Moiety

The carbaldehyde group at the 4-position of the indole ring is a key functional group that readily participates in a range of chemical reactions.

Nucleophilic Addition Reactions and Subsequent Transformations

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by nucleophiles. This initial nucleophilic addition can be followed by further transformations, such as reduction and oxidation.

Reduction: The carbaldehyde can be reduced to the corresponding alcohol, 6-bromo-1H-indole-4-methanol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation: Conversely, the carbaldehyde can be oxidized to a carboxylic acid, 6-bromo-1H-indole-4-carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) or Jones reagent. A related compound, 6-bromoindole-3-carboxaldehyde (B99375), can be oxidized to form 6-bromoindole-3-carboxylic acid.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The carbaldehyde group readily undergoes condensation reactions with primary amines and other nitrogen-containing nucleophiles to form imines, also known as Schiff bases. researchgate.net These reactions are of significant importance as they open pathways to a diverse range of heterocyclic compounds. researchgate.netijacskros.com The formation of the C=N double bond in a Schiff base is a reversible reaction and is typically acid-catalyzed. ijacskros.com

The general mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. ijacskros.com The resulting Schiff bases can be valuable intermediates for the synthesis of more complex molecules. For instance, Schiff bases derived from indole-3-carboxaldehyde (B46971) have been used to synthesize various biologically active compounds. researchgate.net

| Reagent | Product Type | Reaction Condition | Reference |

| Primary Amine | Schiff Base (Imine) | Acid Catalyst | researchgate.net |

| Hydrazine | Hydrazone | - | scirp.org |

| Hydroxylamine | Oxime | - | rsc.org |

Reactivity at the Indole Nitrogen (N1) Position

The nitrogen atom within the indole ring possesses a lone pair of electrons and can therefore act as a nucleophile, participating in various substitution reactions.

Alkylation and Acylation Studies

The indole nitrogen can be alkylated or acylated to introduce a variety of substituents at the N1 position. Alkylation is typically carried out using alkyl halides in the presence of a base, while acylation can be achieved with acyl chlorides or anhydrides. These reactions lead to the formation of N-substituted indole derivatives.

Formation of N-Substituted Indole Derivatives

The synthesis of N-substituted indoles is a common strategy in medicinal chemistry to modify the properties of indole-based compounds. researchgate.net The introduction of different groups on the indole nitrogen can significantly influence the biological activity of the molecule. iosrjournals.org For example, the synthesis of N-substituted indole carbohydrazide (B1668358) derivatives has been explored for their potential antiplatelet aggregation activity. researchgate.net

Reactivity of the Bromo-Substituent

The bromine atom at the 6-position of the indole ring offers another site for chemical modification, primarily through cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are commonly employed to replace the bromine atom with various organic moieties. nih.gov

Suzuki Coupling: This reaction involves the coupling of the bromo-indole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. orgsyn.org

Heck Coupling: In the Heck reaction, the bromo-indole is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: This reaction couples the bromo-indole with a terminal alkyne using a palladium catalyst and a copper co-catalyst, resulting in the formation of an alkynylated indole.

These cross-coupling reactions provide a versatile means to synthesize a wide array of 6-substituted indole derivatives, significantly expanding the chemical space accessible from this compound.

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki Coupling | Boronic Acid/Ester | Palladium Catalyst + Base | Biaryl | orgsyn.org |

| Heck Coupling | Alkene | Palladium Catalyst | Substituted Alkene | nih.gov |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper Co-catalyst | Alkynylated Indole | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C6-position of the indole ring serves as an excellent handle for such transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is widely used to create biaryl structures. wikipedia.org For this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the C6-position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in the presence of a base like sodium carbonate or potassium carbonate. nih.govnih.gov The aldehyde group at C4 generally remains intact under these conditions, providing a further point for diversification. The choice of catalyst, base, and solvent can be crucial for achieving high yields, as demonstrated in the coupling of other bromo-heterocycles. nih.gov

| Coupling Partner | Catalyst | Base | Solvent | Product | Ref |

| Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 6-Aryl-1H-indole-4-carbaldehyde | nih.gov |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 6-Phenyl-1H-indole-4-carbaldehyde | nih.gov |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is invaluable for synthesizing alkynyl-substituted indoles from this compound. The process typically requires a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) or piperidine. libretexts.orgresearchgate.net The resulting 6-alkynyl-1H-indole-4-carbaldehydes are versatile intermediates for further transformations, including cyclizations and click chemistry. researchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous for sensitive substrates.

| Coupling Partner | Catalyst System | Base | Solvent | Product | Ref |

| Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF/Toluene | 6-Alkynyl-1H-indole-4-carbaldehyde | libretexts.org |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 6-(Trimethylsilylethynyl)-1H-indole-4-carbaldehyde | libretexts.org |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction can be applied to this compound to introduce a variety of primary or secondary amines at the C6-position. The success of this coupling often depends on the choice of phosphine (B1218219) ligand, with bulky, electron-rich ligands like tBuDavePhos showing efficacy in similar systems. researchgate.net The reaction conditions, particularly the base (e.g., sodium tert-butoxide), must be carefully selected to avoid side reactions involving the indole N-H or the aldehyde group.

| Amine | Catalyst/Ligand | Base | Solvent | Product | Ref |

| Piperidine | Pd(dba)₂ / tBuDavePhos | NaOt-Bu | Toluene | 6-(Piperidin-1-yl)-1H-indole-4-carbaldehyde | researchgate.net |

| Morpholine | Pd(dba)₂ / tBuDavePhos | NaOt-Bu | Toluene | 6-(Morpholino)-1H-indole-4-carbaldehyde | researchgate.net |

Nucleophilic Aromatic Substitution on the Bromo-Indole System

While nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the aromatic ring, they can occur on certain indole systems. nih.gov In the case of this compound, the electron-withdrawing nature of the aldehyde at C4 and the inherent electronics of the indole ring may not be sufficient to facilitate SNAr with common nucleophiles under standard conditions. However, in related systems like 1-methoxy-6-nitroindole-3-carbaldehyde, the presence of a strongly deactivating nitro group enables facile substitution of a methoxy (B1213986) group at the C2 position by various nucleophiles. nii.ac.jp For the 6-bromo analogue, achieving direct substitution of the bromine atom would likely require harsh reaction conditions or the use of highly activated nucleophiles, and may be outcompeted by other reaction pathways. The development of biocatalytic methods for SNAr reactions could provide a future avenue for selective functionalization under milder conditions. nih.gov

Intramolecular Cyclization and Rearrangement Processes Involving this compound Precursors

The bifunctional nature of this compound and its derivatives makes them excellent substrates for intramolecular cyclization reactions to construct more complex, fused heterocyclic scaffolds. For instance, the aldehyde group can be elaborated into a side chain that subsequently participates in a cyclization event. One such strategy involves the conversion of the aldehyde to an alkenyl oxime ether. Thermal or microwave-assisted 6π-electrocyclization of such an intermediate, derived from an N-protected indole, can lead to the formation of α-carbolines (pyrido[2,3-b]indoles) following aromatization. acs.org The bromine atom at the C6-position would be carried through this transformation, offering a handle for further diversification of the resulting carboline skeleton.

Another potential intramolecular process involves palladium-catalyzed cascade reactions. For example, a Sonogashira coupling product of this compound could be designed to undergo a subsequent intramolecular cyclization, such as a cycloisomerization, to generate fused ring systems in a single step. rsc.org

Radical Coupling Reactions in Indole Synthesis (e.g., Halogen-Atom Transfer)

Radical reactions offer an alternative pathway for the functionalization of bromoindoles. Halogen-atom transfer (XAT) is a key step in many radical processes, where a radical initiator abstracts the halogen atom from the substrate to generate a carbon-centered radical. youtube.com This aryl radical can then participate in various coupling or cyclization reactions. For instance, an iron-mediated radical coupling between an aryl diazonium salt and an alkyl iodide has been developed for indole synthesis, highlighting the utility of radical intermediates in forming the indole core. nih.gov

In the context of this compound, generating a C6-indolyl radical via XAT would open up possibilities for intermolecular couplings that are complementary to palladium-catalyzed methods. science.gov Furthermore, intramolecular radical cyclizations are a powerful strategy for constructing fused ring systems. A precursor derived from this compound, bearing an appropriately positioned radical acceptor, could undergo a 1,5-radical translocation followed by a 5-endo-trig cyclization to yield complex polycyclic indole derivatives. rsc.org Photochemical methods, which can generate radicals under mild conditions, are also increasingly employed for atom transfer radical addition and cyclization (ATRA/ATRC) reactions, presenting another potential avenue for the transformation of this bromoindole. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods allow for a detailed examination of how substituent groups—in this case, a bromine atom at the C6 position and a carbaldehyde group at the C4 position—influence the indole scaffold.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, providing accurate predictions of molecular geometries, energies, and other properties. For this compound, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the molecule's lowest energy conformation.

The introduction of the electron-withdrawing carbaldehyde (-CHO) group at the C4 position and the electronegative bromine atom at the C6 position is expected to significantly influence the geometry and electron distribution of the indole ring system compared to the parent indole molecule. DFT calculations performed on related structures, such as 1-(arylsulfonyl)indole-3-carbaldehyde, have shown that the carbaldehyde group is nearly co-planar with the indole ring to maximize conjugation. acs.org A similar planarity would be expected for this compound.

The reactivity of the molecule can be predicted by analyzing the electrostatic potential map generated via DFT. The aldehyde oxygen and the nitrogen of the indole ring would represent regions of high negative potential (nucleophilic sites), while the hydrogen of the N-H group and the carbon of the C=O group would be regions of high positive potential (electrophilic sites).

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. unibo.itrsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

For this compound, both the bromine atom and the carbaldehyde group are electron-withdrawing. This would lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to the parent indole. Computational studies on other indole derivatives confirm that such substitutions significantly modulate these energy levels. nih.gov The HOMO is expected to be distributed across the indole ring, particularly the pyrrole moiety, while the LUMO would likely be localized more towards the electron-deficient benzene ring and the carbaldehyde group.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify reactivity.

Table 1: Illustrative Global Reactivity Parameters Derived from FMO Analysis

| Parameter | Formula | Description | Expected Influence for this compound |

|---|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | The gap is expected to be smaller than that of indole, suggesting increased reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons from an equilibrium system. | A more negative value compared to indole, indicating better electron-accepting capability. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. | A lower value than indole, consistent with higher reactivity. |

| Global Electrophilicity (ω) | μ² / (2η) | Quantifies the electron-accepting (electrophilic) nature of a molecule. | A higher value compared to indole, designating it as a strong electrophile. |

This table is illustrative, based on established chemical principles. Exact values would require specific DFT calculations.

Spectroscopic Property Prediction through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural confirmation of newly synthesized compounds.

Theoretical vibrational (IR) and NMR spectra can be simulated using DFT calculations. By performing a frequency calculation on the optimized geometry, the characteristic vibrational modes of this compound can be predicted. Key expected vibrational frequencies would include the N-H stretch (around 3300-3500 cm⁻¹), the C=O stretch of the aldehyde (around 1650-1700 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and the C-Br stretch (at lower frequencies, typically 500-600 cm⁻¹). Comparing these predicted frequencies with experimental IR data is a standard method for structural verification.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The electron-withdrawing nature of the substituents would lead to a general downfield shift for the protons on the aromatic ring compared to indole itself. The aldehyde proton (-CHO) would appear as a distinct singlet at a significantly downfield position (typically 9-10 ppm).

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Visible) of molecules. rsc.orgresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. Studies on related indole derivatives show that TD-DFT calculations can accurately predict absorption maxima (λmax). unibo.it

The parent indole chromophore has two main absorption bands, designated Lb and La. The presence of the carbaldehyde group, which extends the conjugated π-system, and the bromine atom are expected to cause a bathochromic (red) shift in these absorption bands. A computational study on substituted indoles showed that electron-withdrawing groups contribute to this shift. nih.gov The primary electronic transitions for this compound would likely be π → π* transitions, involving the promotion of an electron from the HOMO to the LUMO.

Table 2: Predicted UV-Visible Absorption Data from TD-DFT (Illustrative)

| Transition | Primary Molecular Orbitals Involved | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | HOMO → LUMO | ~320-340 | High |

Note: The values are estimations based on data for analogous indole systems. The solvent environment can also significantly influence absorption maxima. rsc.org

Molecular Modeling and Docking Simulations for Non-Clinical Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. Indole derivatives are known to interact with a wide range of biological targets, and docking simulations can provide hypotheses about the binding mode and affinity of this compound.

In a typical docking study, the structure of this compound (optimized using DFT) would be docked into the active site of a target protein. The molecule possesses several features that could contribute to binding:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the aldehyde can act as a hydrogen bond acceptor.

Aromatic Interactions: The indole ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

Halogen Bonding: The bromine atom at the C6 position can participate in halogen bonding, a specific non-covalent interaction with a nucleophilic atom (like an oxygen or nitrogen) in the protein.

Docking studies on similar indole-based compounds have successfully predicted their interaction with targets like tubulin, highlighting the potential of this approach. The results of a docking simulation are typically ranked by a scoring function, which estimates the binding energy, to identify the most likely binding poses and prioritize candidates for further experimental testing.

Ligand-Protein Interactions in Model Biological Systems

Computational docking studies on indole derivatives have provided valuable insights into their interactions with protein targets. While specific studies on this compound are not extensively documented, research on analogous indole structures reveals common interaction patterns. For instance, in studies of indole-tethered chromene derivatives targeting tubulin, hydrogen bonding and non-covalent interactions are key to their binding affinity. nih.gov One such derivative demonstrated a binding energy of -6.4 kcal/mol, forming hydrogen bonds with specific amino acid residues. nih.gov Van der Waals forces and halogen interactions also contribute significantly to the stability of the ligand-protein complex. nih.gov The aldehyde group at the C3 position and the bromine at the C6 position of a related compound, 6-bromoindole-3-carboxaldehyde, are noted to be key substituents, with the bromine enhancing electrophilicity and the aldehyde serving as a reactive site.

The indole nitrogen can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking and hydrophobic interactions with amino acid residues like tryptophan, tyrosine, and phenylalanine within a protein's binding pocket. The bromine substituent in this compound can engage in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. The carbaldehyde group, being a hydrogen bond acceptor, can further anchor the ligand within the binding site.

| Indole Derivative Class | Model Protein Target | Key Interacting Residues (Example) | Primary Interaction Types | Reference |

|---|---|---|---|---|

| Indole-tethered chromenes | Tubulin | ASN228, GLN15, VAL78 | Hydrogen Bonding, Van der Waals, Halogen Interactions | nih.gov |

| Isatin (B1672199) and Indole-based compounds | SARS-CoV 3CLpro | Not Specified | Not Specified in abstract | nih.gov |

Binding Affinity Predictions for Non-Human Biological Targets (e.g., bacterial enzymes, specific receptors)

Computational methods are instrumental in predicting the binding affinities of indole derivatives against various non-human biological targets, such as bacterial enzymes, which is crucial for the development of new antimicrobial agents. For example, derivatives of 6-bromoindole have been identified as inhibitors of bacterial cystathionine (B15957) γ-synthase. The mechanism of action for compounds like 6-bromoindole-3-carboxaldehyde has been linked to the inhibition of quorum sensing in bacteria, a process vital for their communication and virulence. The presence of the bromine atom is suggested to enhance the inhibitory effect by increasing the compound's affinity for the target receptors.

Molecular docking simulations can provide a quantitative estimate of the binding affinity, often expressed as a binding energy score in kcal/mol. For a series of indole-tethered chromene derivatives targeting tubulin, predicted binding affinities ranged from -6.1 to -6.4 kcal/mol, indicating favorable interactions. nih.gov These predictions, while not a direct measure of in vivo efficacy, are invaluable for prioritizing compounds for synthesis and experimental testing.

| Indole Derivative | Non-Human Target | Predicted Binding Affinity (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Indole-tethered chromene derivative 4c | Tubulin (6JCJ) | -6.4 | Molecular Docking | nih.gov |

| Indole-tethered chromene derivative 4d | Tubulin (6JCJ) | -6.1 | Molecular Docking | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Dynamics Investigations

Correlation of Structural Descriptors with In Vitro Experimental Observations

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole derivatives, QSAR models have been developed to predict their inhibitory activity against targets like the SARS-CoV 3C-like protease (3CLpro). nih.gov These models utilize various structural descriptors, which are numerical representations of the molecular structure, to correlate with experimentally determined pIC50 values.

The development of robust QSAR models relies on statistical parameters such as the coefficient of determination (R²). For a set of isatin and indole-based compounds, a QSAR model with a high R² for the validation set was identified as the most reliable. nih.gov Such models can elucidate the structural features that are critical for biological activity. For instance, the incorporation of different electron-donating and -withdrawing groups on the indole ring has a significant impact on the cytotoxic activity of indole-tethered chromene derivatives. nih.gov Specifically, methoxy group substitution was found to enhance activity compared to unsubstituted compounds, while nitro group substitution had a negligible effect. nih.gov

| Structural Feature/Descriptor | Observed Effect on In Vitro Activity | Compound Class | Reference |

|---|---|---|---|

| Methoxy group substitution | Increased cytotoxic activity | Indole-tethered chromenes | nih.gov |

| Nitro group substitution | Negligible or nonexistent inhibitory effect | Indole-tethered chromenes | nih.gov |

| Bromination at C6 | Enhances electrophilicity and potential for target binding | 6-Bromoindole-3-carboxaldehyde |

Conformational Landscapes and Dynamic Behavior of Indole Derivatives

The biological activity of a molecule is often dictated by its three-dimensional conformation. Computational methods, such as semi-empirical quantum mechanical calculations and molecular dynamics (MD) simulations, are employed to explore the conformational landscapes of indole derivatives. derpharmachemica.com Studies on substituted indoles have shown that they can exist in various tautomeric and conformational forms, with the relative stability of each form being influenced by the nature and position of the substituents. derpharmachemica.com For example, calculations on 2-formylindole indicate a preference for the anti-conformation. derpharmachemica.com

Advanced Analytical Methodologies for the Characterization of 6 Bromo 1h Indole 4 Carbaldehyde in Research Contexts

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of hydrogen and carbon atoms, multi-dimensional NMR experiments are crucial for assembling the complete molecular puzzle, especially for substituted indoles like 6-bromo-1H-indole-4-carbaldehyde.

In a research context, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the specific substitution pattern.

COSY would reveal proton-proton couplings, for instance, confirming the connectivity between adjacent protons on the indole (B1671886) ring.

HSQC would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key to definitively place the aldehyde group at the C4 position by observing a correlation from the aldehydic proton to the C3a and C5 carbon atoms of the indole ring, and to place the bromine at C6 by observing correlations from the H5 and H7 protons.

While specific multi-dimensional NMR data for this compound is not widely published, the expected ¹H NMR and ¹³C NMR shifts can be predicted based on the structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative, showing expected signals. Actual chemical shifts would need to be determined experimentally.)

| Atom Position | Technique | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-1 (N-H) | ¹H NMR | ~11.0-12.0 | Broad singlet |

| H-2 | ¹H NMR | ~7.5-7.8 | Triplet |

| H-3 | ¹H NMR | ~7.0-7.3 | Triplet |

| H-5 | ¹H NMR | ~7.6-7.9 | Doublet |

| H-7 | ¹H NMR | ~7.9-8.2 | Doublet |

| CHO | ¹H NMR | ~10.0-10.5 | Singlet |

| C-2 | ¹³C NMR | ~125-130 | - |

| C-3 | ¹³C NMR | ~115-120 | - |

| C-3a | ¹³C NMR | ~135-140 | - |

| C-4 | ¹³C NMR | ~120-125 | - |

| C-5 | ¹³C NMR | ~122-127 | - |

| C-6 | ¹³C NMR | ~115-120 | - |

| C-7 | ¹³C NMR | ~110-115 | - |

| C-7a | ¹³C NMR | ~130-135 | - |

| CHO | ¹³C NMR | ~190-195 | - |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), allowing for the determination of a unique molecular formula. For this compound (C₉H₆BrNO), HRMS would be used to verify its exact mass.

The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Fragmentation analysis, often performed using techniques like MS/MS, provides information about the molecule's structure by breaking it into smaller, identifiable pieces. For this compound, expected fragmentation pathways would include the loss of the formyl group (-CHO) or the bromine atom.

Table 2: HRMS Data for this compound

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₉H₆⁷⁹BrNO]⁺ | 222.9633 | Molecular ion with ⁷⁹Br isotope |

| [C₉H₆⁸¹BrNO]⁺ | 224.9612 | Molecular ion with ⁸¹Br isotope |

| [C₈H₅⁷⁹BrN]⁺ | 193.9609 | Fragment from loss of formyl group (-CHO) |

| [C₈H₅⁸¹BrN]⁺ | 195.9588 | Fragment from loss of formyl group (-CHO) |

| [C₉H₆NO]⁺ | 144.0449 | Fragment from loss of bromine atom |

Crystallographic Analysis of this compound and its Adducts

Crystallographic analysis provides the most definitive proof of molecular structure by mapping atomic positions in three-dimensional space.

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its solid-state structure. This technique would confirm the connectivity and substitution pattern of the indole ring, resolving any ambiguity that might remain after spectroscopic analysis. The resulting crystal structure would yield precise measurements of bond lengths, bond angles, and torsion angles. For example, it would confirm the planarity of the indole ring system and the orientation of the aldehyde group relative to the ring. While crystal structure data for the 3-carbaldehyde isomer of 6-bromoindole (B116670) exists, no published crystal structure for this compound is currently available in the Cambridge Structural Database.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and π–π stacking. For this compound, analysis of the crystal structure would likely show:

Hydrogen Bonding: The N-H proton of the indole ring is a hydrogen bond donor, and the oxygen atom of the aldehyde is a potential acceptor, leading to the formation of hydrogen-bonded chains or dimers.

Halogen Bonding: The bromine atom at the C6 position could act as a halogen bond donor, interacting with Lewis basic atoms (like the carbonyl oxygen) of neighboring molecules.

π–π Stacking: The aromatic indole ring system could participate in offset π–π stacking interactions, further stabilizing the crystal lattice.

Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility.

Chromatographic Purity Assessment and Isolation Techniques

Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used.

For this compound, a reversed-phase HPLC method would likely be developed to assess its purity. The compound would be dissolved in a suitable solvent and injected into the HPLC system. A pure sample would ideally result in a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities. The purity is typically quantified by the area percentage of the main peak. This technique is also the standard for isolating the compound from a reaction mixture.

Table 3: Representative HPLC Purity Analysis Data (Note: This table is a hypothetical representation of a purity assessment.)

| Peak Number | Retention Time (min) | Area (%) | Assignment |

|---|---|---|---|

| 1 | 5.42 | 99.85 | This compound |

| 2 | 3.15 | 0.15 | Unknown Impurity |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the analysis of purity and the preparative isolation of this compound. In a research context, HPLC is employed to monitor reaction progress, determine the purity of the final product, and isolate it from complex reaction mixtures.

For analytical purposes, reversed-phase HPLC (RP-HPLC) is the most common method. A C18 column is typically used as the stationary phase, offering excellent separation for moderately polar compounds like indole derivatives. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized to achieve the best separation of the target compound from its isomers and impurities.

A hypothetical analytical HPLC method for this compound could be developed based on methods for similar compounds. For instance, the analysis of other bromo-indole-carbaldehyde isomers often utilizes a gradient elution to ensure the separation of closely related species.

Table 1: Illustrative Analytical HPLC Parameters for Indole Derivatives

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

For preparative HPLC, the principles are similar, but the scale is larger. The goal is to isolate a sufficient quantity of the pure compound for further studies. This requires larger columns, higher flow rates, and the injection of more concentrated samples. The collected fractions containing the pure compound are then typically evaporated to yield the solid product.

Advanced Separation Methods for Complex Reaction Mixtures (e.g., column chromatography)

Following a synthesis, the crude product of this compound will likely be a mixture containing unreacted starting materials, reagents, and isomeric byproducts. Column chromatography is an essential and widely used technique for the purification of such mixtures on a laboratory scale.

The choice of stationary phase and eluent system is critical for successful separation. For a compound like this compound, silica (B1680970) gel is the most common stationary phase due to its polarity and cost-effectiveness. The eluent, a mixture of organic solvents, is carefully chosen to provide differential migration of the components in the mixture down the column.

A typical solvent system for the purification of indole derivatives on a silica gel column would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The progress of the separation is monitored by Thin Layer Chromatography (TLC).

Table 2: Representative Column Chromatography Parameters for Purification

| Parameter | Details |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Eluent System | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |

| Loading | Dry loading or in a minimal amount of a suitable solvent |

| Monitoring | TLC with UV visualization and/or staining |

| Fraction Collection | Based on TLC analysis of eluted fractions |

In Situ Reaction Monitoring Techniques in Synthesis Research

Modern synthetic research increasingly relies on in situ reaction monitoring techniques to gain a deeper understanding of reaction kinetics, mechanisms, and to optimize reaction conditions in real-time. For the synthesis of this compound, which could potentially be formed through formylation reactions like the Vilsmeier-Haack or Rieche formylation of 6-bromoindole, in situ monitoring would be highly valuable.

Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) spectroscopy can be employed. ReactIR is particularly useful for tracking the formation and consumption of key functional groups. For instance, in a formylation reaction, the appearance of the characteristic aldehyde carbonyl stretch in the IR spectrum would indicate the formation of the product.

Applications of 6 Bromo 1h Indole 4 Carbaldehyde in Specialized Research Fields Excluding Clinical Human Applications

Role in Material Science and Organic Electronics Research

The indole (B1671886) nucleus is a well-known electron-rich aromatic system, and its derivatives are widely explored in the development of functional organic materials. The presence of a bromine atom and a formyl group on the 6-bromo-1H-indole-4-carbaldehyde scaffold provides synthetic handles for creating novel materials with tailored electronic and optical properties.

There is a significant lack of specific, publicly available research detailing the direct use of this compound as a precursor for organic semiconductors or in the fabrication of optoelectronic devices. While the broader class of indole derivatives is investigated for these purposes, specific studies on the 4-carbaldehyde isomer are not prominently documented in scientific literature.

Similarly, direct evidence of this compound being integrated into polymeric materials or used for creating functional surfaces is not found in an extensive review of current research. The potential for such applications exists due to the reactivity of the aldehyde group, which could be used for grafting onto polymer backbones or surfaces, but specific examples are not presently available in published literature.

Utility as a Chemical Probe and Synthetic Reagent in Non-Clinical Biological Research Systems

The development of specific molecules to probe biological systems is a cornerstone of chemical biology. Aldehyde-containing heterocyclic compounds can serve as platforms for the synthesis of more complex structures with specific biological recognition or reporting capabilities.

No specific studies describing the development of fluorescent probes derived directly from this compound for in vitro biological imaging have been identified in the public research domain. The synthesis of fluorescent probes often involves the condensation of an aldehyde with a fluorophore backbone, but this specific indole derivative has not been reported in this context.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. While indole-based scaffolds are common in drug discovery, and SAR studies on them are numerous nih.govnih.gov, specific research employing this compound as a starting reagent to build a library of compounds for SAR analysis against non-clinical biological targets is not documented in the available literature. Research in this area tends to focus on other isomers, such as those derived from 1H-indole-2-carboxamides. nih.gov

Intermediate in the Total Synthesis of Complex Natural Products and Synthetic Analogues

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. Brominated indoles are valuable intermediates, as the bromine atom can be functionalized through various cross-coupling reactions to build molecular complexity.

Despite the potential utility of this compound as a building block, a review of the literature, including studies on the synthesis of marine indole alkaloids nih.gov and other complex indole-containing natural products acs.org, does not show its use as a reported intermediate. Synthetic efforts in this area frequently utilize other isomers or differently substituted indole precursors. nih.govacs.org

Strategic Building Block for Biologically Active Natural Product Scaffolds

The structural framework of this compound is integral to the laboratory synthesis of various biologically active natural products. A notable example is its application in the synthesis of arcyriacyanin A, a bis-indole alkaloid known for its distinct chemical architecture. The indole moiety of this compound serves as a foundational component, upon which further chemical complexity is built to achieve the final natural product structure. The aldehyde functional group provides a reactive site for key carbon-carbon bond-forming reactions, essential for constructing the intricate polycyclic systems found in many natural products.

Synthesis of Indole Alkaloids and Related Compounds

The indole ring is a privileged scaffold in medicinal chemistry, present in a vast number of natural and synthetic compounds with diverse pharmacological properties. rsc.org this compound serves as a crucial starting material for the synthesis of a variety of indole alkaloids and related heterocyclic compounds. rsc.orgencyclopedia.pub The presence of the bromine atom offers a handle for further functionalization through various cross-coupling reactions, enabling the introduction of diverse substituents and the creation of novel molecular architectures. The aldehyde group readily participates in reactions such as condensations and cyclizations, facilitating the construction of fused ring systems commonly found in complex indole alkaloids. researchgate.net

Investigation of Antimicrobial and Antiproliferative Activity in In Vitro and Non-Human Biological Models

Derivatives synthesized from this compound have been the subject of extensive research to evaluate their potential as therapeutic agents, particularly in the areas of antimicrobial and anticancer activity.

In Vitro Evaluation Against Bacterial and Fungal Strains

Numerous studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. nih.govnih.gov Compounds derived from this compound have been tested against a range of bacterial and fungal strains, showing promising activity. The specific structural features of these derivatives, often achieved through modifications at the aldehyde and bromine positions, play a crucial role in their antimicrobial efficacy. The table below summarizes the in vitro antimicrobial activity of selected indole derivatives.

| Compound Type | Test Organism | Activity/MIC | Reference |

| Indole-triazole derivative (3d) | Candida krusei | MIC: 3.125 µg/mL | nih.gov |

| Indole derivatives (8, 9, 10, 12) | Staphylococcus aureus | ZOI: ~17-21 mm | nih.gov |

| Indole derivative (12) | Salmonella Typhi | ZOI: ~13 mm | nih.gov |

MIC: Minimum Inhibitory Concentration, ZOI: Zone of Inhibition

Assessment of Cytotoxic Effects in Cancer Cell Lines

The antiproliferative potential of derivatives of this compound has been investigated in various cancer cell lines. These studies aim to identify compounds that can selectively inhibit the growth of cancer cells. The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. Research has shown that certain indole-based compounds can induce cell death and inhibit cell migration in cancer cell lines such as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). mdpi.comeurekaselect.com

For instance, a study on 3,6-dibromocarbazole (B31536) derivatives, which share structural similarities with brominated indoles, showed antiproliferative activity against MCF-7 and MDA-MB-231 cell lines. mdpi.com In contrast, the synthesized 5-bromoindole (B119039) derivatives in the same study showed limited cytotoxic effects on these cell lines. mdpi.com Another study on isoindole-1,3-dione derivatives reported cytotoxic potential against HeLa, C6, and A549 cancer cell lines. eurekaselect.com

| Cell Line | Compound Type/Name | Effect (IC50/GI50) | Reference |

| MCF-7 (Breast Cancer) | 5-bromoindole derivative (34) | GI50: 18.4 µM | mdpi.com |

| 6-Bromo quinazoline (B50416) derivative (8a) | IC50: 15.85 ± 3.32 µM | nih.gov | |

| MDA-MB-231 (Breast Cancer) | 3,6-dibromocarbazole derivatives (6-10, 14, 16, 18, 20-21, 23) | GI50: 4.7–23 µM | mdpi.com |

| Synthetic Indole Chalcone (B49325) (ZK-CH-11d) | IC50: 34.03 ± 3.04 µmol/L (72h) | nih.gov | |

| A549 (Lung Cancer) | Isoindole derivative (7) | IC50: 19.41± 0.01 μM | eurekaselect.com |

Mechanisms of Action in Microbial and Cellular Systems

Understanding the mechanisms through which these compounds exert their biological effects is a critical area of research. In cancer cells, derivatives of this compound have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate various signaling pathways. nih.gov

For example, a synthetic indole chalcone derivative was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in breast cancer cells. nih.gov This was associated with the release of cytochrome c, activation of caspases, and modulation of the PI3K/Akt/mTOR pathway. nih.gov Other studies have pointed to mechanisms involving the induction of DNA damage and the generation of reactive oxygen species (ROS) in cancer cells. mdpi.com In the context of antimicrobial activity, potential mechanisms include the inhibition of essential enzymes in microorganisms or the disruption of microbial membranes.

Exploration of Other In Vitro Biological Activities

Beyond antimicrobial and antiproliferative effects, derivatives of this compound have been explored for other potential therapeutic properties in in vitro and non-human biological models.

Research has indicated that certain indole derivatives possess anti-inflammatory and antioxidant activities. nih.govacs.org For instance, 6-bromoindole (B116670) derivatives isolated from a marine sponge demonstrated anti-inflammatory effects by inhibiting the secretion of cytokines in human monocyte-derived dendritic cells. nih.gov Another study on indole-chalcone hybrids showed both analgesic and anti-inflammatory actions in in vivo models. acs.org The antioxidant potential of indole compounds is also an area of interest, as oxidative stress is implicated in numerous diseases. Furthermore, the ability of these derivatives to inhibit specific enzymes is being investigated, which could lead to the development of targeted therapies for a variety of conditions. researchgate.net

Future Directions and Emerging Research Avenues for 6 Bromo 1h Indole 4 Carbaldehyde

Development of Novel Synthetic Routes with Enhanced Efficiency, Regioselectivity, and Enantioselectivity

The synthesis of C4-functionalized indoles, particularly C4-aldehydes, remains a significant challenge in organic chemistry due to the intrinsic reactivity of the indole (B1671886) nucleus, which typically favors substitution at the C3, C2, and N1 positions. Future research must prioritize the development of novel synthetic methodologies that provide efficient and selective access to 6-bromo-1H-indole-4-carbaldehyde.

Current synthetic approaches to indole-4-carbaldehydes often involve multi-step sequences starting from pre-functionalized benzene (B151609) derivatives, which can be lengthy and low-yielding. google.com A key area for future development is the direct, regioselective C4-formylation of 6-bromoindole (B116670). This could involve exploring advanced catalytic systems, such as transition metal-catalyzed C-H activation. For instance, ruthenium(II)-catalyzed systems have shown success in the C4- and C5-diamidation of 3-carbonylindoles, suggesting that similar strategies could be adapted for formylation. nih.gov

Furthermore, the development of biocatalytic methods presents a promising green alternative. Enzymes like 4-dimethylallyltryptophan synthases (4-DMATSs) have demonstrated remarkable regioselectivity in the C4-alkylation of unprotected tryptophan, bypassing the need for protecting groups. nih.gov Future work could focus on engineering or discovering novel formylating enzymes that can accept 6-bromoindole as a substrate.

Once the aldehyde is in place, subsequent reactions can introduce chirality. Research into enantioselective additions to the formyl group is a critical future direction. N-heterocyclic carbene (NHC) organocatalysis, for example, has been used for the enantioselective functionalization of indole-7-carbaldehydes and could be adapted for the 4-carbaldehyde isomer. sci-hub.se Dynamic kinetic resolution, a powerful tool for creating single-enantiomer products from racemic starting materials, has been successfully applied in the synthesis of chiral indole derivatives and warrants investigation. sciencedaily.com

Table 1: Potential Future Synthetic Strategies for this compound

| Strategy | Potential Advantage | Key Research Challenge |

| Transition Metal-Catalyzed C-H Formylation | Direct, atom-economical | Achieving high C4 regioselectivity over other positions (C2, C3, C5, C7) |

| Biocatalytic Formylation | High selectivity, mild conditions, green chemistry | Discovery or engineering of a suitable formylating enzyme for 6-bromoindole |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control | Optimization of flow parameters for multi-step sequences |

| Enantioselective Aldehyde Transformations | Access to chiral, high-value derivatives | Development of specific catalysts (e.g., NHCs) for the 4-carboxaldehyde substrate |

Exploration of New Reactivity Modes and Chemical Transformations for Advanced Derivatization

The dual reactivity of this compound, stemming from its aldehyde function and its bromo-substituent, opens up a vast chemical space for derivatization. Future research should systematically explore these reactivity modes to generate libraries of novel compounds.

The aldehyde group is a versatile handle for a multitude of classical and modern organic reactions. Its participation in multicomponent reactions, such as the Biginelli or Hantzsch reactions, could rapidly generate molecular complexity and lead to diverse heterocyclic systems. sigmaaldrich.comnih.gov Condensation reactions with various nucleophiles (e.g., amines, active methylene (B1212753) compounds) can yield imines, enamines, and chalcone-like structures, which are themselves valuable precursors for further synthesis. rsc.org

The bromine atom at the C6 position is a prime site for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce a wide variety of substituents (aryl, alkyl, alkynyl, amino groups, etc.), significantly diversifying the molecular scaffold. rsc.org The functional group tolerance of these modern coupling reactions would likely preserve the C4-aldehyde for subsequent transformations.

A particularly intriguing avenue is the investigation of intramolecular reactions between derivatives of the C4-aldehyde and substituents installed at the C6-position, leading to novel polycyclic indole systems.

Advanced Computational Studies for Rational Design and Prediction of Novel Properties and Applications

Computational chemistry offers powerful tools to accelerate the discovery and development of new molecules based on the this compound scaffold. Future research should leverage advanced computational methods to guide synthetic efforts and predict the properties of novel derivatives.